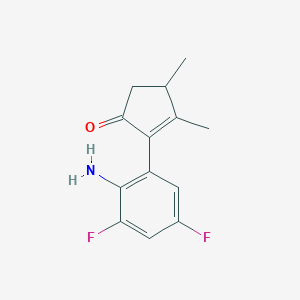
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes an amino group and two fluorine atoms attached to a phenyl ring, as well as a cyclopentene ring with methyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with a substituted benzene derivative, such as 2,4-difluoroaniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired cyclopentene structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the cyclopentene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclopentene ring provides structural rigidity, enhancing the compound’s stability and specificity in its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3,5-difluorophenylboronic acid
- 2-Amino-2-(3,5-difluorophenyl)ethanol
- 2-Amino-3,5-difluorophenyl thiocyanate
Uniqueness
Compared to similar compounds, 2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one is unique due to its cyclopentene ring structure, which imparts distinct chemical and physical properties. The presence of both amino and fluorine groups enhances its reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
912675-93-5 |
|---|---|
Molekularformel |
C13H13F2NO |
Molekulargewicht |
237.24 g/mol |
IUPAC-Name |
2-(2-amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H13F2NO/c1-6-3-11(17)12(7(6)2)9-4-8(14)5-10(15)13(9)16/h4-6H,3,16H2,1-2H3 |
InChI-Schlüssel |
TXCBCCWDXGQCCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C(=C1C)C2=C(C(=CC(=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


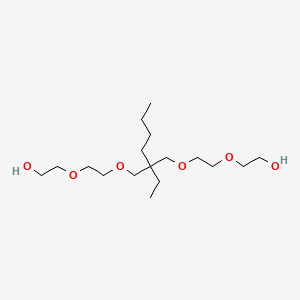
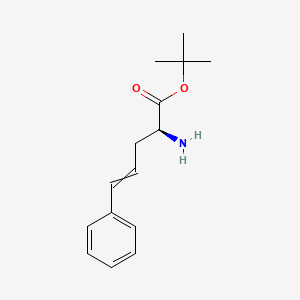
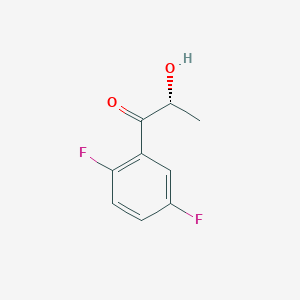
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
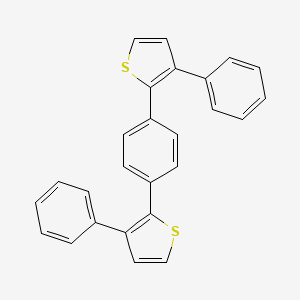
![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)
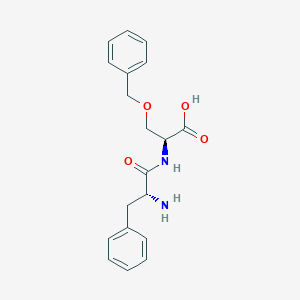
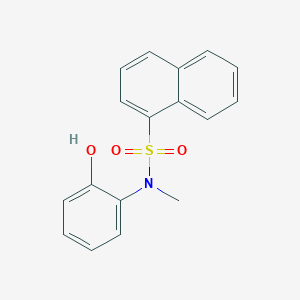
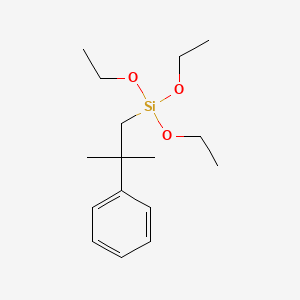
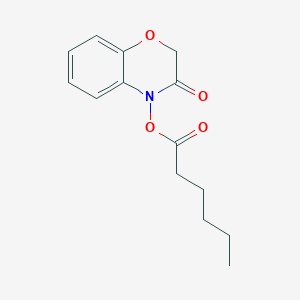
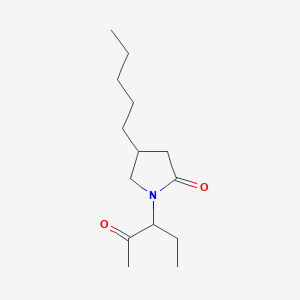
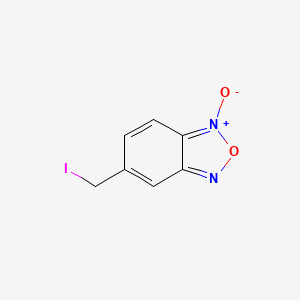
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)
